
Ivangustin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ivangustin is a sesquiterpene lactone derived from the medicinal plant Inula britannica. This compound has garnered significant interest due to its notable cytotoxic properties against various human cancer cell lines, making it a promising candidate for anticancer research .
Wirkmechanismus
Target of Action
Ivangustin is a sesquiterpene isolated from the flower heads of the medicinal plant Inula britannica . The primary target of this compound is Poly (ADP-ribose) polymerase (PARP) . PARP is a family of proteins involved in a number of cellular processes involving mainly DNA repair and programmed cell death.
Biochemical Pathways
By inhibiting PARP, this compound could potentially disrupt this pathway, leading to the accumulation of DNA damage and ultimately, cell death .
Pharmacokinetics
One study suggests that this compound exhibits a half-life of approximately 14 hours following oral administration This suggests that this compound may have suitable bioavailability for therapeutic use
Result of Action
This compound exhibits remarkable cytotoxicity against various human cancer cell lines, including HEp2, SGC-7901, and HCT116 . This suggests that the molecular and cellular effects of this compound’s action may include the induction of cell death in cancer cells.
Biochemische Analyse
Biochemical Properties
Ivangustin interacts with various biomolecules in biochemical reactions. It has been found to inhibit the production of nitric oxide (NO) in macrophages . This suggests that this compound may interact with enzymes involved in NO synthesis, such as nitric oxide synthase.
Cellular Effects
This compound has shown cytotoxic effects against various human cancer cell lines, including HCT-116 (colon), HL-60 (leukemia), QGY-7701 (liver), SMMC-7721 (liver), A549 (lung), and MCF-7 (breast) . It influences cell function by inhibiting NO production, which can impact cell signaling pathways and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and inhibition of enzyme activity. For example, it inhibits the activity of nitric oxide synthase, an enzyme involved in NO production .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. It has been found to significantly inhibit NO production in RAW 264.7 macrophages with IC50 values in the range of 3.44-6.99 μM .
Metabolic Pathways
Its inhibition of NO production suggests that it may interact with the nitric oxide synthase pathway .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ivangustin can be synthesized using several methods. One notable synthetic route involves the transformation of artemisin into this compound through a series of chemical reactions. This process includes aldol condensation and one-pot annelation procedures . The stereochemistry of the synthesized analogues is determined by Nuclear Overhauser Effect (NOE) analysis .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of the compound from the roots of Inula helenium L. The extraction process is followed by purification steps to isolate this compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Ivangustin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various this compound derivatives, which exhibit different biological activities. For example, oxidized derivatives of this compound have shown enhanced cytotoxic properties .
Wissenschaftliche Forschungsanwendungen
Vergleich Mit ähnlichen Verbindungen
Ivangustin is structurally similar to other sesquiterpene lactones, such as 1β-hydroxy alantolactone and alloalantolactone. this compound exhibits unique properties that distinguish it from these compounds:
1β-Hydroxy Alantolactone: Both compounds have potent cytotoxic activities, but this compound has shown higher selectivity towards certain cancer cell lines.
Alloalantolactone: This compound and alloalantolactone share similar structural features, but this compound’s unique stereochemistry contributes to its distinct biological activities.
Eigenschaften
CAS-Nummer |
14164-59-1 |
|---|---|
Molekularformel |
C15H20O3 |
Molekulargewicht |
248.322 |
IUPAC-Name |
(3aS,8S,8aS,9aS)-8-hydroxy-5,8a-dimethyl-3-methylidene-4,6,7,8,9,9a-hexahydro-3aH-benzo[f][1]benzofuran-2-one |
InChI |
InChI=1S/C15H20O3/c1-8-4-5-13(16)15(3)7-12-10(6-11(8)15)9(2)14(17)18-12/h10,12-13,16H,2,4-7H2,1,3H3/t10-,12-,13-,15-/m0/s1 |
InChI-Schlüssel |
BGEGQRAHHFWWJT-NHULGOKLSA-N |
SMILES |
CC1=C2CC3C(CC2(C(CC1)O)C)OC(=O)C3=C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Q1: What is the molecular formula, weight, and key spectroscopic data for Ivangustin?
A1: this compound (C15H20O3) has a molecular weight of 248.32 g/mol. While specific spectroscopic data isn't provided in the excerpts, researchers commonly employ techniques like NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), UV (Ultraviolet-Visible Spectroscopy), and MS (Mass Spectrometry) to elucidate its structural details. [, ]
Q2: From which plant sources can this compound be isolated, and are there any noteworthy findings regarding its occurrence?
A2: this compound has been isolated from various plant species, including Inula britannica, Inula japonica, and Iva angustifolia. Interestingly, it's worth noting that while this compound is found in these plants, diplophyllolide A and diplophyllin, which are structurally related to this compound, are metabolites found in molds and have the opposite absolute configuration compared to this compound. [, , ]
Q3: What are the reported biological activities of this compound, and which specific cell lines have been studied in this context?
A3: Studies highlight the cytotoxic and pro-apoptotic activities of this compound against several human cancer cell lines. Notably, it has demonstrated significant effects against HEp2 (liver cancer), SGC-7901 (gastric cancer), and HCT116 (colon cancer) cells. []
Q4: How does the structure of this compound relate to its biological activity, particularly regarding cytotoxicity?
A4: this compound belongs to a class of compounds called sesquiterpene lactones, characterized by an α-methylene-γ-lactone motif. This structural feature is suggested to play a crucial role in its cytotoxic activity. Researchers are further exploring the structure-activity relationships of this compound and its analogues to optimize its potency and selectivity. [, ]
Q5: What analytical methods are commonly used to quantify this compound in plant material or biological samples?
A5: High-Performance Liquid Chromatography (HPLC) coupled with various detectors, such as UV or MS, has been widely employed for the qualitative and quantitative analysis of this compound. Researchers have developed and validated specific methods to determine its content in Inula plants and potentially biological samples. [, , ]
Q6: Are there any studies focusing on the pharmacokinetics (PK) of this compound, particularly its absorption, distribution, metabolism, and excretion (ADME)?
A6: While the provided excerpts lack details on this compound's pharmacokinetics, understanding its ADME profile is crucial for translating its in vitro activity into potential therapeutic applications. Future research should investigate these aspects to evaluate its suitability as a potential drug candidate. []
Q7: What are the potential applications of this compound in drug discovery and development?
A7: Given its potent cytotoxic activity against various cancer cell lines, this compound holds promise as a potential lead compound for developing novel anticancer agents. Further research should focus on understanding its mechanism of action, improving its pharmacological properties, and evaluating its efficacy and safety in preclinical and clinical settings. [, ]
Q8: Have any studies explored the potential of this compound in combination therapies for cancer treatment?
A8: While the provided excerpts do not delve into combination therapies, exploring this compound's synergistic potential with existing anticancer drugs could be an interesting avenue for future research. Such investigations could lead to more effective treatment strategies with potentially reduced side effects.
Q9: What are the limitations of the current research on this compound, and which areas require further investigation?
A9: Despite its promising bioactivity, research on this compound is still in its early stages. Further studies are needed to fully elucidate its mechanism of action, pharmacokinetic properties, in vivo efficacy, and safety profile. Addressing these knowledge gaps is crucial for unlocking this compound's therapeutic potential and facilitating its translation into clinical applications. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


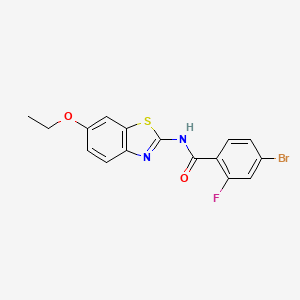

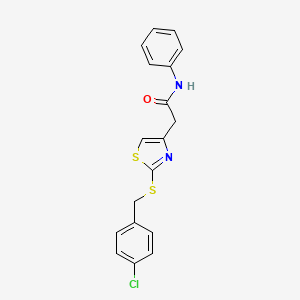
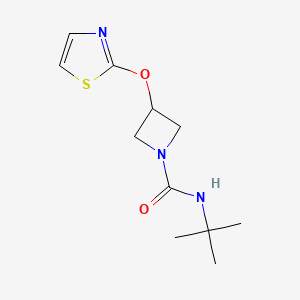

![4-{8-[3-(trifluoromethyl)benzoyl]-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl}morpholine](/img/structure/B2914535.png)
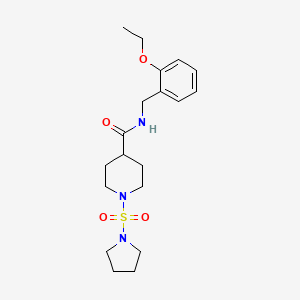
![2-[2-(2-chlorophenoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2914539.png)
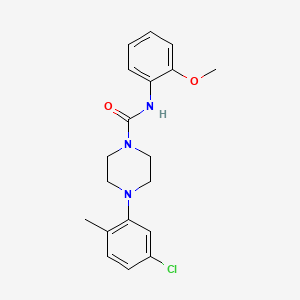
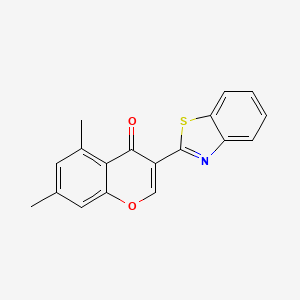
![4-butyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclohexanecarboxamide](/img/structure/B2914542.png)
![2-[4-(dipropylsulfamoyl)benzamido]-N-methylthiophene-3-carboxamide](/img/structure/B2914544.png)
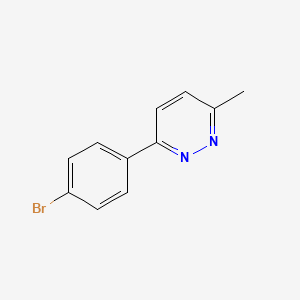
![N-(1-Cyanocyclohexyl)-2-[[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2914548.png)
